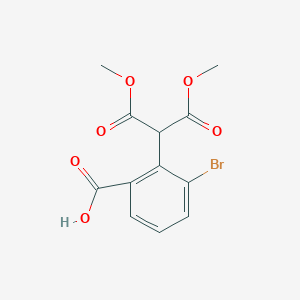
3-Bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid is an organic compound with a complex structure that includes a bromine atom, a benzoic acid moiety, and a 1,3-dimethoxy-1,3-dioxopropan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid typically involves multiple steps. One common synthetic route starts with the bromination of 2,3-dihydroxybenzoic acid to form 5-bromo-2,3-dihydroxybenzoic acid. This intermediate is then methylated to produce 5-bromo-2,3-dimethoxybenzoic acid. The final step involves the reaction of this compound with a suitable reagent to introduce the 1,3-dimethoxy-1,3-dioxopropan-2-yl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Esterification and Hydrolysis: The ester groups in the compound can undergo esterification and hydrolysis reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can modify the benzoic acid moiety.
Applications De Recherche Scientifique
3-Bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2,3-dimethoxybenzoic acid: Similar structure but lacks the 1,3-dimethoxy-1,3-dioxopropan-2-yl group.
2-Bromo-3,4-dimethoxybenzoic acid: Similar structure with different substitution pattern on the benzene ring.
3-Bromo-1,1-dimethoxypropane: Contains a bromine atom and dimethoxy groups but lacks the benzoic acid moiety.
Propriétés
Numéro CAS |
129689-09-4 |
|---|---|
Formule moléculaire |
C12H11BrO6 |
Poids moléculaire |
331.12 g/mol |
Nom IUPAC |
3-bromo-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)benzoic acid |
InChI |
InChI=1S/C12H11BrO6/c1-18-11(16)9(12(17)19-2)8-6(10(14)15)4-3-5-7(8)13/h3-5,9H,1-2H3,(H,14,15) |
Clé InChI |
RHKJRNRCIDDWRJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=C(C=CC=C1Br)C(=O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


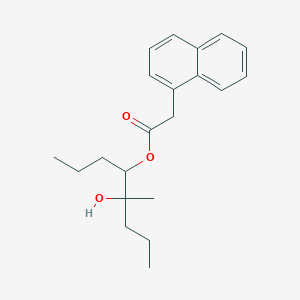


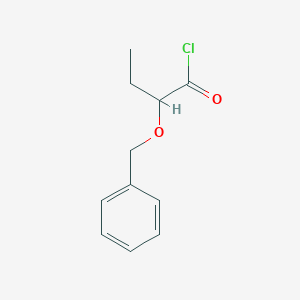

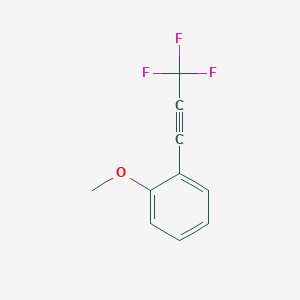
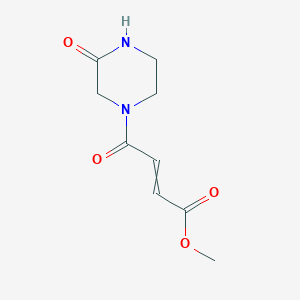
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)

![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
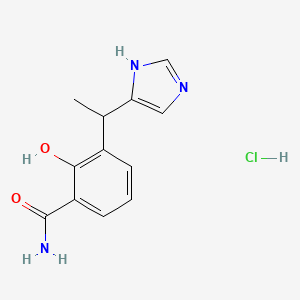
![N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine](/img/structure/B14275696.png)

